molecular formula C10H12N4O2S2 B1214886 Sulfaethidole CAS No. 94-19-9

Sulfaethidole

Cat. No. B1214886
CAS RN: 94-19-9
M. Wt: 284.4 g/mol
InChI Key: SVYBEBLNQGDRHF-UHFFFAOYSA-N
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Description

Sulfaethidole is a synthetic, colorless, crystalline compound with a molecular weight of 218.2 g/mol. It is an aromatic sulfonamide, which contains a this compound moiety (a substituted ethylene oxide) and an amide group. This compound is used in scientific research to study the biochemical and physiological effects of certain compounds. It is also used as a reagent in laboratory experiments.

Scientific Research Applications

Sulfonamide Inhibitors and Clinical Applications

Sulfaethidole, as a sulfonamide compound, is part of a significant class of synthetic bacteriostatic antibiotics. These compounds are used in the therapy of bacterial infections and other microorganism-caused infections. Sulfa drugs have evolved to include clinically used drugs like diuretics, carbonic anhydrase inhibitors, and antiepileptics. Research has shown that sulfonamides are also utilized in antiviral therapies (e.g., HIV protease inhibitor amprenavir), anticancer agents, and Alzheimer’s disease drugs, demonstrating their versatility and significance in modern medicine (Gulcin & Taslimi, 2018).

Antioxidant Activity of Azo-Sulfa Compounds

Sulfonamides have also been a focus in the synthesis of azo-sulfa drug compounds for their antioxidant properties. These compounds have shown to possess good antioxidant activities, suggesting potential therapeutic applications beyond their traditional use as antimicrobial agents. The presence of heterocyclic rings in these compounds is found to enhance their antioxidant activity and potentially their bioavailability and efficacy as drugs (MUHAMMAD-ALI et al., 2019).

Enzyme Inhibition for Therapeutic Applications

Sulfamide-based inhibitors, where sulfonamide functionality is a key component, have been designed for a variety of enzymes, including carbonic anhydrases and a range of proteases. These inhibitors have shown low nanomolar affinity for the target enzymes, making them important for the development of therapeutic agents. The sulfamide moiety in these compounds plays a crucial role in binding to the active site of target enzymes, which is significant in the design of pharmacological agents for various applications (Winum et al., 2006).

Broad Applications in Therapy

Sulfonamides, including this compound, have broadened their applications from antimicrobial agents to other therapeutic areas. They are used as anticancer agents, antiglaucoma agents, inhibitors of various enzymes, anticonvulsant agents, and hypoglycemic agents. This wide range of applications highlights the therapeutic potential and importance of sulfonamides in modern medicine (Parasca et al., 2013).

Mechanism of Action

Target of Action

Sulfaethidole, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the enzyme’s natural substrate, para-aminobenzoic acid (PABA), and binds to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by this compound affects the folic acid synthesis pathway in bacteria . Folic acid is a vital component in the synthesis of nucleic acids and amino acids. By inhibiting its production, this compound disrupts these essential biochemical pathways, leading to the cessation of bacterial growth .

Pharmacokinetics

The pharmacokinetics of this compound in the rat has been studied over a 90-fold dose range . The study revealed marked nonlinearity in the binding of this compound to proteins in both interstitial fluid and plasma . Urinary and biliary elimination of this compound depended on the unbound drug mass in the plasma and urine flow . These findings confirm the central role of the unbound species in the distribution and elimination of drugs with marked binding to plasma proteins .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, an essential component for bacterial survival, this compound effectively halts the growth and proliferation of susceptible bacteria .

properties

IUPAC Name

4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S2/c1-2-9-12-13-10(17-9)14-18(15,16)8-5-3-7(11)4-6-8/h3-6H,2,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYBEBLNQGDRHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1904-95-6 (mono-hydrochloride salt)
Record name Sulfaethidole [INN:BAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4046286
Record name Sulfaethidole
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Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665381
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

94-19-9
Record name Sulfaethidole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfaethidole [INN:BAN:NF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfaethidole
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Record name Sulfaethidole
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Record name SULFAETHIDOLE
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Synthesis routes and methods

Procedure details

Compound 110 (200 mg, 0.61 mmol) was suspended in 3 N HCl (3 mL) and the suspension heated to reflux for 30 min. Following neutralization with saturated aqueous Na2CO3 solution, the precipitated product was collected by filtration, washed with water (3×15 mL), and dried under vacuum. The residue was crystallized from MeOH to give the product (120 mg, 0.42 mmol, 69%) as a solid, mp 190-191° C.; 1H NMR (500 MHz, DMSO) δ 1.20 (3, t, J=7.5 Hz), 2.79 (2, q, J=7.5 Hz), 5.91 (2, S), 6.57 (2, d, J=8.5 Hz), 7.41 (2, d, J=8.5 Hz), 13.65 (1, s); 13C NMR (125 MHz, DMSO) δ 12.3, 23.6, 112.5, 127.1, 127.6, 152.5, 159.1, 166.8; MS (LCQ, ESI+) Calculated for C10H13N4O2S2 285.0. found 285.0 (M+H)+; HRMS (FAB+, m/z) Calculated for C10H13N4O2S2 285.0480. found 285.0478 (M+H)+.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Yield
69%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the impact of mesenteric blood flow on Sulfaethidole absorption in the intestines?

A1: Research using a canine intestinal preparation demonstrated that reducing mesenteric blood flow progressively impairs this compound intestinal absorption. []

Q2: Does this compound absorption differ significantly between the stomach and small intestine?

A2: Yes, studies show this compound absorption from the rat intestine occurs ten times faster than from the stomach at any given pH. This difference highlights the importance of intestinal absorption for this compound's overall bioavailability. []

Q3: Does the pH of the environment affect this compound absorption?

A3: Yes, this compound, being a weakly acidic drug, exhibits pH-dependent absorption. Studies have demonstrated that both the absorption rate from the stomach and the small intestine is influenced by pH. []

Q4: How does this compound interact with serum albumin?

A4: Research indicates that this compound binds to both crystalline and Fraction V bovine serum albumin (BSA). This binding induces optical activity in the this compound molecule without significantly altering the secondary structure of BSA. While equilibrium dialysis suggests multiple binding sites, circular dichroism primarily detects binding at the primary site. []

Q5: Do ionic forces play a role in the interaction between this compound and human serum albumin?

A5: Yes, research suggests that ionic interactions contribute to this compound binding to human serum albumin. This is evidenced by observable pK shifts in both the protein and the bound drug during pH titration studies. []

Q6: Can other substances influence the binding of this compound to bovine serum albumin?

A6: Yes, the presence of certain substances can modify this compound-BSA interactions. For example, benzalkonium chloride has been shown to reduce the binding of this compound to BSA. [] Similarly, alkyldimethylbenzylammonium chlorides have been shown to displace this compound from BSA. []

Q7: How does this compound's interaction with albumin affect Dicloxacillin pharmacokinetics?

A7: Studies show that administering this compound alongside Dicloxacillin leads to increased serum concentrations of Dicloxacillin. This is primarily attributed to alterations in the extravascular distribution of Dicloxacillin due to this compound's presence, suggesting an influence on protein binding in both central and peripheral compartments. []

Q8: Does this compound interact with glucocorticoid receptors?

A8: Research indicates that this compound modulates glucocorticoid receptor activity. It decreases the density and complex association constant of Type II glucocorticoid receptors in rat liver cytosol, suggesting a competitive inhibition. Conversely, it enhances Type III glucocorticoid receptor function and density non-competitively. These findings suggest this compound might possess antiglucocorticoid properties. [, ]

Q9: How does urine pH affect the excretion of this compound in humans?

A9: Urinary pH significantly influences this compound excretion. By controlling urine pH in human subjects, researchers found that the elimination half-life of this compound was considerably shorter at a pH of 8.0 (4.2 hours) compared to a pH of 5.0 (11.4 hours). []

Q10: How can the dissolution rate of this compound be enhanced?

A10: Studies have shown that utilizing adsorbents like fumed silicon dioxide during formulation can significantly enhance the dissolution rate of this compound. This technique increases the surface area available for interaction with dissolution media. [, ]

Q11: What is the impact of adding modifiers to spray-congealed this compound formulations?

A11: Research on spray-congealed this compound formulations with waxes reveals that the addition of modifiers influences the drug's dissolution profile. For example, low molecular weight polyethylene can retard dissolution from specific wax formulations, while ethylcellulose can increase it. []

Q12: What are the benefits of using sustained-release this compound tablets?

A12: Compared to immediate-release formulations, sustained-release this compound tablets demonstrate reduced fluctuations in blood concentration and more consistent urinary excretion rates. This allows for a safer and more convenient dosing schedule. []

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